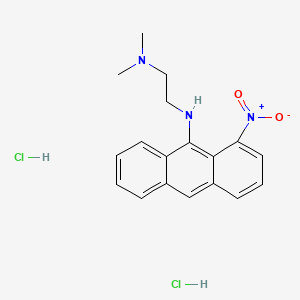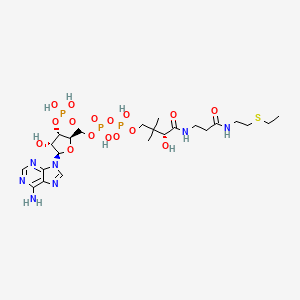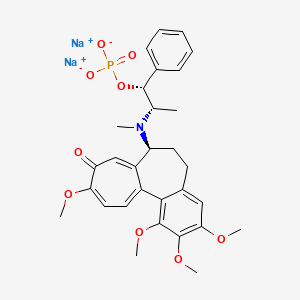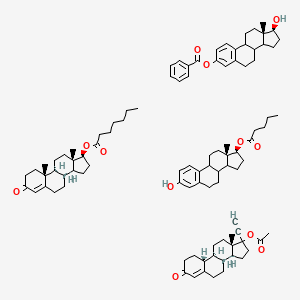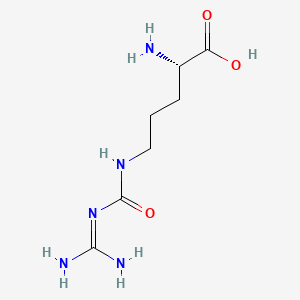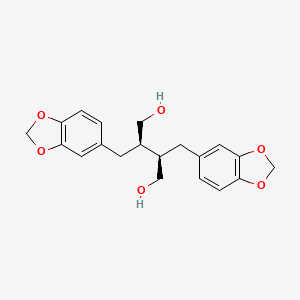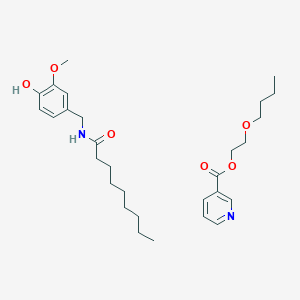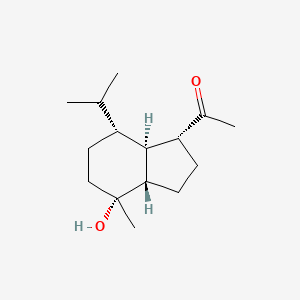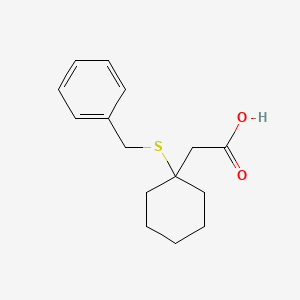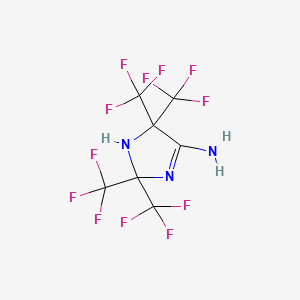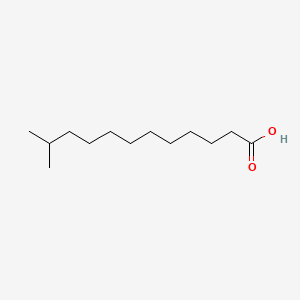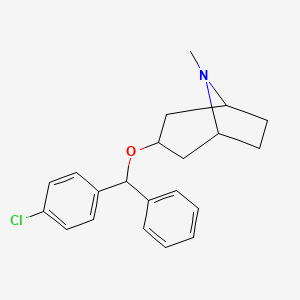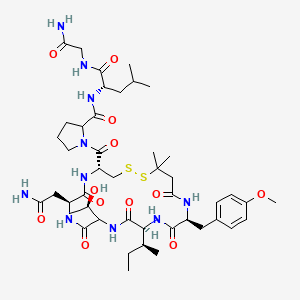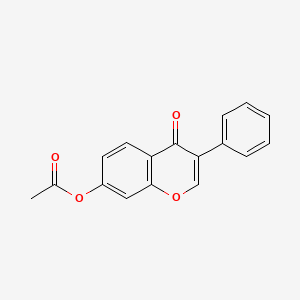
4-oxo-3-phenyl-4H-chromen-7-yl acetate
Overview
Description
Acetic acid (4-oxo-3-phenyl-1-benzopyran-7-yl) ester is a member of isoflavones.
Scientific Research Applications
Chemoenzymatic Synthesis
4-oxo-3-phenyl-4H-chromen-7-yl acetate has been synthesized using manganese(III) acetate, with a focus on chemoenzymatic methods. These methods have allowed the production of both enantiomers of 3-hydroxy-2,3-dihydro-4H-chromen-4-one, showcasing the compound's utility in asymmetric synthesis and organic chemistry (Demir, Aybey, Seşenoğlu, & Polat, 2003).
Antineoplastic Activity
Significant research has been done on derivatives of 4-oxo-3-phenyl-4H-chromen-7-yl acetate, particularly in exploring their antineoplastic activities. One study synthesized derivatives and evaluated them on human tumor cell lines, identifying new potential leads for cancer treatment (Gašparová, Kušnierová, Boháč, Ďurana, & Lácová, 2010).
Antibacterial Activity
Various derivatives of 4-oxo-3-phenyl-4H-chromen-7-yl acetate have been investigated for their antibacterial properties. One study synthesized new derivatives and evaluated their efficacy against several bacterial strains, offering insights into their potential as antibacterial agents (Čačić, Trkovnik, Čačić, & Has-Schon, 2006).
Cytotoxic Activity
Research into the cytotoxic activity of acetoxycoumarin derivatives, including those related to 4-oxo-3-phenyl-4H-chromen-7-yl acetate, has been conducted. These studies assess their potential in targeting cancer cell lines, further emphasizing the compound's relevance in oncological research (Musa, Badisa, Latinwo, Cooperwood, Sinclair, & Abdullah, 2011).
Antioxidant Activity
Investigations into the antioxidant properties of new coumarin derivatives, closely related to 4-oxo-3-phenyl-4H-chromen-7-yl acetate, have been carried out. These studies compare their effectiveness with known antioxidants, suggesting potential applications in mitigating oxidative stress (Kadhum, Al-Amiery, Musa, & Mohamad, 2011).
properties
Product Name |
4-oxo-3-phenyl-4H-chromen-7-yl acetate |
|---|---|
Molecular Formula |
C17H12O4 |
Molecular Weight |
280.27 g/mol |
IUPAC Name |
(4-oxo-3-phenylchromen-7-yl) acetate |
InChI |
InChI=1S/C17H12O4/c1-11(18)21-13-7-8-14-16(9-13)20-10-15(17(14)19)12-5-3-2-4-6-12/h2-10H,1H3 |
InChI Key |
WFVAMCNYBITPBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

